2-(Cyclohexylacetyl)oxazole
Overview
Description
2-(Cyclohexylacetyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a cyclohexylacetyl group Oxazoles are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
2-(Cyclohexylacetyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems Oxazole derivatives have been found to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known for their versatile roles as intermediates, catalytic ligands, and pharmaceutical building blocks . They are often involved in non-covalent interactions with various enzymes and receptors, which can lead to changes in the function of these targets .
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight (19324) and structure suggest that it may have suitable properties for absorption and distribution
Result of Action
Some oxazole derivatives have shown significant activity against gram-positive bacteria, gram-negative bacteria, and fungi . This suggests that this compound may also have antimicrobial effects, although further studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
2-(Cyclohexylacetyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antibacterial, anticancer, and anti-inflammatory properties . These interactions often involve non-covalent binding to active sites of enzymes or receptors, leading to modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, this compound may modulate inflammatory responses by affecting the production of cytokines and other signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in particular cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylacetyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylacetic acid with an appropriate oxazole precursor under dehydrating conditions. The reaction often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnetic nanocatalysts, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylacetyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the oxazole ring .
Scientific Research Applications
2-(Cyclohexylacetyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-(Cyclohexylacetyl)oxazole can be compared with other oxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Properties
IUPAC Name |
2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPSBYOCTCWSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642050 | |
Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-04-1 | |
Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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